2-Bromo-6-methoxypyrazine
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Overview
Description
2-Bromo-6-methoxypyrazine is a heterocyclic organic compound with the molecular formula C5H5BrN2O. It is a derivative of pyrazine, characterized by the presence of a bromine atom at the 2-position and a methoxy group at the 6-position of the pyrazine ring.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-6-methoxypyrazine typically involves the bromination of 6-methoxypyrazine. One common method includes the reaction of 6-methoxypyrazine with bromine in the presence of a suitable solvent, such as acetic acid, under controlled temperature conditions. The reaction proceeds via electrophilic aromatic substitution, where the bromine atom replaces a hydrogen atom on the pyrazine ring .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process requires careful control of reaction conditions to ensure high yield and purity of the product. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions: 2-Bromo-6-methoxypyrazine undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles.
Coupling Reactions:
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include nucleophiles such as amines, thiols, and alkoxides.
Suzuki-Miyaura Coupling: Typical reagents include boronic acids or esters, palladium catalysts (e.g., Pd(PPh3)4), and bases (e.g., K2CO3) in solvents like toluene or ethanol.
Major Products:
Substitution Reactions: Products vary depending on the nucleophile used, resulting in compounds such as 2-amino-6-methoxypyrazine or 2-thio-6-methoxypyrazine.
Coupling Reactions: Products include various aryl or heteroaryl-substituted pyrazines.
Scientific Research Applications
2-Bromo-6-methoxypyrazine has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds and pharmaceuticals.
Biology: It is used in the study of biological systems and as a precursor for bioactive molecules.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 2-Bromo-6-methoxypyrazine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. For example, derivatives of pyrazine, including this compound, have been studied for their potential as kinase inhibitors, which can interfere with signaling pathways involved in cell growth and proliferation .
Comparison with Similar Compounds
- 2-Bromo-4-methoxypyrazine
- 2-Bromo-5-methoxypyrazine
- 2-Bromo-3-methoxypyrazine
Comparison: 2-Bromo-6-methoxypyrazine is unique due to the specific positioning of the bromine and methoxy groups on the pyrazine ring. This positioning can influence its reactivity and the types of reactions it undergoes. Compared to other bromo-methoxypyrazines, this compound may exhibit different chemical and biological properties, making it a valuable compound for targeted research and applications .
Properties
IUPAC Name |
2-bromo-6-methoxypyrazine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5BrN2O/c1-9-5-3-7-2-4(6)8-5/h2-3H,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FUBVVTKSPREWBI-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CN=CC(=N1)Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5BrN2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70536705 |
Source
|
Record name | 2-Bromo-6-methoxypyrazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70536705 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
189.01 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
91678-76-1 |
Source
|
Record name | 2-Bromo-6-methoxypyrazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70536705 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-Bromo-6-methoxypyrazine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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